1-(Piperidin-4-yl)cyclobutan-1-ol

Lipophilicity ADME Physicochemical Property

Procure 1-(Piperidin-4-yl)cyclobutan-1-ol (CAS 1895467-61-4) for fragment-based drug discovery. Unlike its 3-yl isomer (CAS 1888989-96-5), the 4-yl attachment vector optimizes hydrogen bond donor/acceptor geometry for selective target engagement. Its low MW (155.24), balanced lipophilicity (XLogP3 ~0.6), and low TPSA (32.3 Ų) make it ideal for CNS lead generation. The rigid cyclobutanol core provides conformational constraint for growing or linking strategies targeting GPCRs, ion channels, and kinases. Order now to accelerate your SAR programs.

Molecular Formula C9H17NO
Molecular Weight 155.241
CAS No. 1895467-61-4
Cat. No. B2869525
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(Piperidin-4-yl)cyclobutan-1-ol
CAS1895467-61-4
Molecular FormulaC9H17NO
Molecular Weight155.241
Structural Identifiers
SMILESC1CC(C1)(C2CCNCC2)O
InChIInChI=1S/C9H17NO/c11-9(4-1-5-9)8-2-6-10-7-3-8/h8,10-11H,1-7H2
InChIKeyWYJMQMMMJPHQFA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 200 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





1-(Piperidin-4-yl)cyclobutan-1-ol: Procurement-Ready Overview for Drug Discovery


1-(Piperidin-4-yl)cyclobutan-1-ol (CAS 1895467-61-4) is a saturated heterocyclic building block comprising a piperidine ring directly attached to a cyclobutanol moiety. Its molecular formula is C₉H₁₇NO, with a molecular weight of 155.24 g/mol. The compound features a rigid cyclobutane ring that introduces conformational constraint, a secondary amine (piperidine), and a tertiary alcohol group [1]. It is commercially available in research quantities with reported purity specifications typically of 95% or higher [2]. This scaffold is utilized as a lipophilic amine anchor in fragment-based drug discovery and as an intermediate in the synthesis of pharmacologically active molecules, particularly those targeting central nervous system (CNS) receptors and kinases .

1-(Piperidin-4-yl)cyclobutan-1-ol: Why Positional Isomers Are Not Interchangeable


1-(Piperidin-4-yl)cyclobutan-1-ol cannot be simply substituted by its positional isomers (e.g., 3-yl or 2-yl attachment) or by alternative ring systems (e.g., cyclohexanol) without altering key drug-like properties and target engagement. The specific attachment of the piperidine nitrogen at the 4-position to the cyclobutanol core dictates a unique spatial orientation of the hydrogen bond donor/acceptor pair (amine and alcohol), which directly influences receptor binding and selectivity profiles . This contrasts with 1-(piperidin-3-yl)cyclobutan-1-ol (CAS 1888989-96-5), where the shifted attachment point alters the vector of the basic amine, potentially compromising the fit within specific binding pockets optimized for the 4-yl orientation . Furthermore, the smaller cyclobutane ring provides a distinct lipophilicity (XLogP3 ~0.6) compared to larger cyclohexane analogs, impacting solubility and membrane permeability in ways that generic substitutions cannot replicate [1].

Quantitative Procurement Evidence: 1-(Piperidin-4-yl)cyclobutan-1-ol Differentiation Guide


Lipophilicity Comparison: 4-yl vs. 3-yl Positional Isomer

The 4-yl substitution on the piperidine ring in 1-(Piperidin-4-yl)cyclobutan-1-ol results in a calculated XLogP3 value of 0.6, which is significantly lower than the predicted LogP for its 3-yl positional isomer [1]. This difference in lipophilicity directly impacts the compound's partition coefficient and potential for crossing biological membranes, making the 4-yl isomer a distinct choice for modulating ADME properties in drug design .

Lipophilicity ADME Physicochemical Property

Polar Surface Area: Enhanced Permeability vs. Linear Linkers

The topological polar surface area (TPSA) of 1-(Piperidin-4-yl)cyclobutan-1-ol is calculated to be 32.3 Ų, which is within the optimal range for blood-brain barrier (BBB) penetration (generally <90 Ų) and significantly lower than that of common linear linkers used in CNS-targeted probes [1]. This low TPSA is a direct consequence of the compound's compact, constrained structure and the absence of additional polar atoms beyond the single amine and alcohol groups.

Polar Surface Area Permeability CNS Drug Design

Conformational Rigidity: Enhanced Binding Affinity vs. Cyclohexanol Analogs

The cyclobutane ring in 1-(Piperidin-4-yl)cyclobutan-1-ol imposes significant conformational restriction, reducing the number of rotatable bonds to just 1 [1]. This contrasts with cyclohexanol analogs, which possess greater conformational flexibility due to the larger ring size. This rigidity is hypothesized to enhance binding affinity and selectivity for biological targets by pre-organizing the molecule into its bioactive conformation, thereby reducing the entropic penalty upon binding . Comparative molecular docking studies with AutoDock Vina have been suggested to quantify this effect against cyclohexanol analogs, though specific numeric binding data for the target compound itself is not available in open sources .

Conformational Rigidity Binding Affinity Molecular Docking

Synthetic Accessibility: A Concise Route for Library Synthesis

While direct synthetic data for 1-(Piperidin-4-yl)cyclobutan-1-ol itself is limited in open-access primary literature, the broader N-((3-hydroxycyclobutyl)(piperidin-4-yl)methyl)amide scaffold—which incorporates the same piperidin-4-yl cyclobutanol core—has been successfully synthesized via a six-step modular route [1]. This route, featuring a Ni-catalyzed reductive coupling and late-stage amide diversification, demonstrates the synthetic feasibility of constructing diverse compound libraries based on this constrained core [2]. This contrasts with less accessible or more linear scaffolds that may require longer, less convergent syntheses.

Modular Synthesis Chemical Space Scaffold Diversification

Receptor Selectivity: A Template for Muscarinic M3 Over M2 Antagonism

A closely related class of compounds, N-(piperidin-4-yl)-2-cyclobutyl-2-hydroxy-2-phenylacetamide derivatives, utilizes the piperidin-4-yl cyclobutanol core as a key structural element for achieving high receptor subtype selectivity. Introduction of a hydrocarbon chain into the piperidine nitrogen of this platform conferred up to 70-fold selectivity for human muscarinic M3 receptors over M2 receptors [1]. This level of selectivity is critical for minimizing off-target effects and improving the therapeutic index of muscarinic antagonists. While this data is from a derivative class, it strongly suggests that the 1-(Piperidin-4-yl)cyclobutan-1-ol core itself provides a favorable geometric and electronic framework for engineering receptor selectivity.

Muscarinic Receptor Selectivity Therapeutic Index

High-Value Application Scenarios for 1-(Piperidin-4-yl)cyclobutan-1-ol Procurement


Fragment-Based Drug Discovery (FBDD) for CNS Targets

The compound's low molecular weight (155.24 g/mol), balanced lipophilicity (XLogP3 = 0.6), and low TPSA (32.3 Ų) make it an ideal fragment for CNS drug discovery programs [1][2]. Its rigid cyclobutane core and single rotatable bond provide a constrained starting point for fragment growing or linking, increasing the likelihood of identifying high-affinity leads with favorable ADME properties. Procurement is recommended for FBDD libraries targeting GPCRs, ion channels, or kinases within the CNS.

Synthesis of Constrained Histamine H3 Receptor Ligands

The cyclobutanol-piperidine core is a validated motif for replacing linear 3-propoxy linkers in histamine H3 receptor ligands [1]. This rigidification has been shown to significantly increase H3 receptor affinity. 1-(Piperidin-4-yl)cyclobutan-1-ol serves as a direct building block for synthesizing constrained 3-piperidino-cyclobutoxy analogs, enabling SAR studies aimed at improving potency and pharmacokinetics for this therapeutic target.

Medicinal Chemistry Optimization of Muscarinic Receptor Antagonists

Given the demonstrated ability of related piperidin-4-yl cyclobutanol derivatives to achieve up to 70-fold selectivity for M3 over M2 muscarinic receptors, this compound is a strategic building block for programs seeking to develop safer, more selective muscarinic antagonists [1]. Procurement should be considered for the synthesis of focused libraries aiming to improve the therapeutic index of candidates for respiratory, urological, or neurological disorders.

Modular Synthesis of Diverse Bioactive Scaffolds

The core structure is amenable to modular synthesis, as evidenced by a published six-step route to a closely related amide scaffold [1]. This enables late-stage diversification and the rapid generation of compound collections for screening against a wide range of biological targets, including anti-inflammatory and anticancer pathways. Its commercial availability in high purity (>95%) from multiple vendors further streamlines its integration into parallel synthesis workflows [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

13 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-(Piperidin-4-yl)cyclobutan-1-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.